(5-chloro-2-methoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
The compound (5-chloro-2-methoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-methoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:
Formation of the 5-chloro-2-methoxyphenyl intermediate: This can be achieved by chlorination of 2-methoxyphenol using a chlorinating agent such as thionyl chloride.
Synthesis of the pyridin-3-ylmethyl thio intermediate: This involves the reaction of pyridine-3-methanol with a thiolating agent like thiourea under acidic conditions.
Coupling of intermediates: The final step involves coupling the 5-chloro-2-methoxyphenyl intermediate with the pyridin-3-ylmethyl thio intermediate in the presence of a base such as potassium carbonate, followed by cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the aromatic nitro groups if present.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products
Sulfoxides and sulfones: from oxidation.
Reduced imidazole derivatives: from reduction.
Halogenated phenyl derivatives: from substitution.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with various biomolecules, making it a candidate for drug discovery and development. It may exhibit activities such as enzyme inhibition or receptor modulation.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the imidazole ring is particularly interesting, as it is a common motif in many pharmacologically active compounds.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-chloro-2-methoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, while the aromatic rings can engage in π-π interactions with protein residues.
Comparison with Similar Compounds
Similar Compounds
(5-chloro-2-methoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-1H-imidazol-1-yl)methanone: A similar compound lacking the dihydro component in the imidazole ring.
(5-chloro-2-methoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-pyrazol-1-yl)methanone: A compound where the imidazole ring is replaced by a pyrazole ring.
Uniqueness
The uniqueness of (5-chloro-2-methoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the imidazole and pyridine rings, along with the thioether linkage, provides a unique scaffold for interaction with biological targets.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-23-15-5-4-13(18)9-14(15)16(22)21-8-7-20-17(21)24-11-12-3-2-6-19-10-12/h2-6,9-10H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQACWBNEHWAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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